N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 689264-66-2
VCID: VC4648078
InChI: InChI=1S/C16H16N2OS/c1-12-11-13-5-2-3-6-14(13)18(12)9-8-17-16(19)15-7-4-10-20-15/h2-7,10-11H,8-9H2,1H3,(H,17,19)
SMILES: CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CS3
Molecular Formula: C16H16N2OS
Molecular Weight: 284.38

N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide

CAS No.: 689264-66-2

Cat. No.: VC4648078

Molecular Formula: C16H16N2OS

Molecular Weight: 284.38

* For research use only. Not for human or veterinary use.

N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide - 689264-66-2

Specification

CAS No. 689264-66-2
Molecular Formula C16H16N2OS
Molecular Weight 284.38
IUPAC Name N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C16H16N2OS/c1-12-11-13-5-2-3-6-14(13)18(12)9-8-17-16(19)15-7-4-10-20-15/h2-7,10-11H,8-9H2,1H3,(H,17,19)
Standard InChI Key UFDPWGXDFVZEIZ-UHFFFAOYSA-N
SMILES CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CS3

Introduction

Synthesis and Analytical Characterization

Synthetic Methodology

The synthesis involves a coupling reaction between 2-(2-methyl-1H-indol-1-yl)ethylamine and thiophene-2-carboxylic acid, mediated by N,N'-dicyclohexylcarbodiimide (DCC) under reflux in dichloromethane. This method achieves amide bond formation with moderate yields, though optimization of reaction time and temperature could enhance efficiency.

Table 2: Representative Synthesis Conditions

ParameterValue
ReagentDCC
SolventDichloromethane
TemperatureReflux (~40°C)
Reaction Time12–24 hours

Analytical Techniques

While detailed spectroscopic data are lacking for this specific isomer, analogous compounds are characterized by:

  • NMR: Distinct signals for indole protons (δ 7.2–7.6 ppm), thiophene protons (δ 6.9–7.4 ppm), and amide NH (δ 8.1–8.3 ppm).

  • IR: Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}).

Physicochemical Properties

The compound’s physicochemical profile influences its bioavailability and therapeutic potential:

  • Solubility: Predicted low aqueous solubility due to hydrophobic indole and thiophene rings.

  • Lipophilicity: Calculated logP ~3.2 (estimated via analogous structures).

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.

TargetProposed Interaction
Actin FilamentsInhibition of polymerization
GPCRs (e.g., D2R)Allosteric modulation

Future Research Directions

  • Structural Optimization: Modifying the ethyl linker or substituting thiophene to enhance potency.

  • Target Validation: Screening against actin-binding proteins and GPCRs to identify precise mechanisms.

  • Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in vitro.

  • Toxicological Profiling: Acute and chronic toxicity assays in model organisms.

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